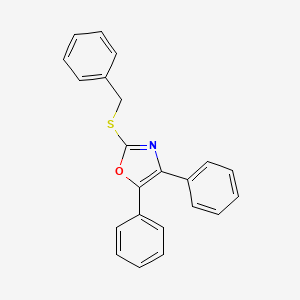

2-(Benzylthio)-4,5-diphenyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylthio)-4,5-diphenyloxazole is a heterocyclic compound characterized by its unique oxazole ring substituted with benzylthio and diphenyl groups. Heterocyclic compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities and chemical reactivity. The presence of the oxazole ring confers a unique set of properties to the compound, making it a valuable subject of study in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,5-diphenyloxazole typically involves the formation of the oxazole ring followed by substitution reactions to introduce the benzylthio and phenyl groups. One common route involves the cyclization of an appropriate amino alcohol derivative in the presence of a dehydrating agent.

Cyclization Reaction: : Cyclization of a precursor such as 2-amino-2-(benzylthio)-1,3-diphenylpropan-1-one in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Substitution Reaction:

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness, potentially employing catalytic systems and continuous-flow reactors to streamline production and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylthio)-4,5-diphenyloxazole can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to produce sulfoxides or sulfones.

Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring or thioether linkage.

Substitution: : Electrophilic substitution reactions where aromatic rings on the oxazole can be modified using halogenation or nitration reactions.

Common Reagents and Conditions

Oxidation: : Conditions such as reflux in acidic or basic media are typically employed.

Reduction: : Conditions often involve anhydrous solvents and controlled addition of reducing agents.

Substitution: : Conditions may involve the use of catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.

Major Products

The products of these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted aromatic compounds, depending on the reaction type and conditions.

Aplicaciones Científicas De Investigación

Antitumor Activity

A significant area of research involves the evaluation of 2-(Benzylthio)-4,5-diphenyloxazole as an antitumor agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

These studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent .

Neuroprotective Effects

Research has indicated that compounds similar to this compound possess neuroprotective properties. They are being investigated for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. The ability to inhibit this enzyme may lead to reduced oxidative stress and neuroinflammation .

Tyrosinase Inhibition

The compound has also been explored for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property is particularly relevant in cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders. Studies have shown that derivatives of this compound can effectively reduce melanin synthesis in vitro without causing cytotoxicity to skin cells .

Case Study 1: Antitumor Activity Evaluation

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antiproliferative activity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The study concluded that these compounds warrant further investigation due to their potential as new anticancer agents .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed that treatment with these compounds led to a marked decrease in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures exposed to neurotoxic agents . This suggests a promising avenue for therapeutic development in neurodegenerative diseases.

Mecanismo De Acción

The exact mechanism by which 2-(Benzylthio)-4,5-diphenyloxazole exerts its effects often depends on the biological or chemical context

Binding to Enzyme Active Sites: : Inhibiting enzyme activity by occupying the active site.

Disruption of Cellular Processes: : Interfering with cellular signaling pathways or metabolic functions.

Oxidative Stress Induction: : Modulating redox balance within cells, leading to oxidative stress and potential cell death.

Comparación Con Compuestos Similares

Comparison

2-(Benzylthio)-4,5-diphenyloxazole can be compared to other oxazole derivatives and benzylthio-substituted compounds:

2-(Methylthio)-4,5-diphenyloxazole: : Similar structure but with a methylthio group instead of benzylthio, potentially altering its reactivity and biological activity.

4,5-Diphenyloxazole: : Lacks the benzylthio substitution, affecting its chemical properties and applications.

Benzylthio-oxazole derivatives: : Varying positions and nature of substitutions can lead to different pharmacological profiles and reactivity.

Uniqueness

The presence of both benzylthio and diphenyl groups on the oxazole ring in this compound provides a unique combination of steric and electronic effects that can influence its chemical behavior and biological activity, making it distinct from other similar compounds.

Actividad Biológica

2-(Benzylthio)-4,5-diphenyloxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzylthio group attached to a diphenyloxazole moiety. This unique combination contributes to its biological properties, making it suitable for various applications in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating related compounds showed that derivatives exhibited significant antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells, particularly breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro studies demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant for protecting against cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

The proposed mechanisms of action for this compound involve:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases .

Case Studies

- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRGJHTYWHRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.